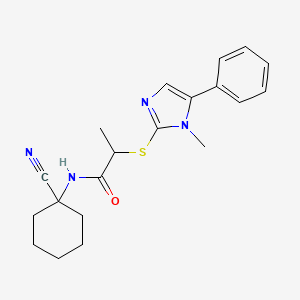

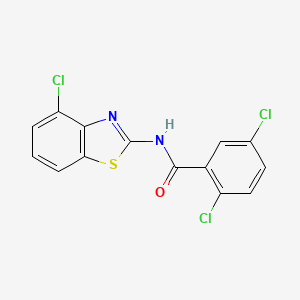

5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

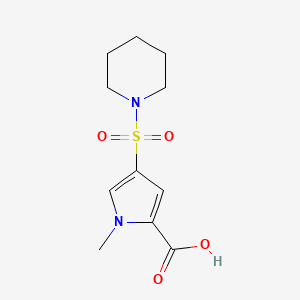

The compound "5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide" is a member of the 1H-1,2,3-triazole-4-carboxamide family, which is known for its potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their anticancer and anti-inflammatory activities, as well as their molecular structures .

Synthesis Analysis

The synthesis of related triazole carboxamide compounds typically involves multi-step reactions such as the Dimroth reaction followed by amidation . These processes yield various triazole derivatives that are then screened for biological activities. For instance, the synthesis of a similar compound, "5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide," was achieved through such a two-step synthesis for the purpose of anticancer activity screening .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the orientation of the cyclopropyl and phenyl rings in relation to the triazole ring. For example, in one of the studied compounds, the cyclopropyl ring is almost perpendicular to the benzene ring, with a dihedral angle of 87.9°, and the triazole ring is at a 55.6° angle to the cyclopropyl ring . These structural features are crucial as they can influence the compound's biological activity and interaction with biological targets.

Chemical Reactions Analysis

Triazole carboxamides can undergo various chemical reactions, including hydrogen bonding and interactions with enzymes. For instance, the anti-inflammatory activity of triazole carboxamides is often evaluated through their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process . The binding modes of these compounds to the enzymes can be predicted using molecular docking studies, providing insights into their potential as anti-inflammatory agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular geometry and intermolecular interactions. For example, the crystal structure analysis of "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole" and "methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate" reveals how hydrogen bonding and other interactions lead to the formation of supramolecular chains in the solid state . These properties are essential for understanding the compound's stability, reactivity, and suitability for pharmaceutical formulations.

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of related triazole compounds often involves multi-step processes including cycloaddition reactions, condensation, and nucleophilic substitution, aiming to explore the structural and electronic influences on their biological activities. For example, a two-step synthesis involving the click Dimroth reaction led to the creation of a triazole compound with subsequent acid amidation, showcasing the compound's extended structure interconnected by hydrogen bonds (Pokhodylo, Slyvka, & Pavlyuk, 2020).

Biological Activities and Applications

Compounds with the triazole core structure have been explored for their antiproliferative, antimicrobial, and enzyme inhibition activities, suggesting potential applications in cancer therapy, infection control, and disease management. For instance, certain triazole derivatives exhibited significant inhibitory activity against cancer cell lines, indicating their potential as anticancer agents (J. Lu et al., 2021). Another study synthesized derivatives that were evaluated for anticancer activity against breast cancer cell lines, with some showing promising cytotoxicity (Ravindra R. Shinde et al., 2022).

In the context of enzyme inhibition, triazole derivatives have been investigated for their potential to control diseases like Alzheimer's and diabetes through enzyme inhibition mechanisms (M. Saleem et al., 2018). This underscores the versatility of triazole-based compounds in medicinal chemistry and drug design.

properties

IUPAC Name |

5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-25-16-9-5-6-14(12-16)20-19(24)17-18(13-10-11-13)23(22-21-17)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXIXZAKAIZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)

![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)